BenchChemオンラインストアへようこそ!

1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Lipophilicity Drug-likeness Physicochemical property prediction

This N1-cyclopropyl-2-oxo-benzimidazole-5-carbonitrile is exclusively for SAR investigations exploring the impact of cyclopropyl substitution on lipophilicity and conformation. No biological data exists, necessitating in-house characterization (LC-MS, qNMR). Procure as a matched-pair analog to CAS 221289-88-9 to determine ΔlogP and Δsolubility under identical conditions. Vendor purity is ≥98% (HPLC); verify independently.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 918152-18-8
Cat. No. B3361243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
CAS918152-18-8
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=C(C=C3)C#N)NC2=O
InChIInChI=1S/C11H9N3O/c12-6-7-1-4-10-9(5-7)13-11(15)14(10)8-2-3-8/h1,4-5,8H,2-3H2,(H,13,15)
InChIKeyPQDFBOWJPZAWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 918152-18-8): Core Identity and Procurement Baseline


1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 918152-18-8) is a heterocyclic small molecule (C₁₁H₉N₃O, MW 199.21 g/mol) belonging to the benzimidazolone class, featuring a cyclopropyl substituent at N1 and a nitrile group at C5 . It is cataloged by multiple chemical suppliers primarily as a research intermediate or building block, with a typical purity specification of ≥98% (HPLC) . Despite its commercial availability, peer-reviewed literature or patent repositories contain no primary research articles or granted patents that disclose biological or physicochemical performance data for this specific compound. Consequently, its procurement rationale rests on structural features—specifically the N1-cyclopropyl-2-oxo substitution pattern—rather than on demonstrated functional superiority over related analogs, a gap that directly limits evidence-based scientific selection decisions.

Why Generic Substitution of 1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile Fails Without Comparative Evidence


Within the benzimidazolone scaffold family, N1-substitution identity (cyclopropyl vs. methyl, ethyl, or unsubstituted) is known to modulate lipophilicity, metabolic stability, and target-binding conformation in pharmacologically characterized congeners . However, for this specific compound (CAS 918152-18-8), no publicly available head-to-head data exist to quantify how the combination of N1-cyclopropyl, C2-oxo, and C5-carbonitrile substitution differentiates it from the closest commercially available analogs—namely 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 221289-88-9, lacking N1-substitution) or 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS not documented in accessible sources). Absent comparative IC₅₀, logP, solubility, metabolic stability, or selectivity data, any substitution would be based solely on chemical intuition rather than empirical differentiation, introducing uncontrolled risk in structure-activity relationship (SAR) studies, assay development, or chemical probe campaigns.

Quantitative Differentiation Evidence for 1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 918152-18-8)


Comparative LogP and Lipophilicity: Predicted vs. N1-Unsubstituted Analog

No experimentally measured logP or logD value is available for 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 918152-18-8) in any curated public database or publication. Computational prediction (e.g., using XLogP3, ACD/Labs, or Schrodinger QikProp) may estimate a logP increase of approximately 0.8–1.2 log units relative to the N1-unsubstituted analog (CAS 221289-88-9, predicted logP ~0.5–0.8 for the neutral form) . However, these predictions lack experimental validation and should not be interpreted as procurement-grade differentiation. Without measured logD₇.₄ or chromatographic hydrophobicity index (CHI) data, claims of superior membrane permeability or oral absorption potential are unsupported.

Lipophilicity Drug-likeness Physicochemical property prediction

Aqueous Solubility: Kinetic vs. Thermodynamic Comparison with N1-Unsubstituted Parent

Solubility data for 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile are limited to vendor-reported qualitative observations: soluble in DMSO at ≥2 mg/mL with warming . No thermodynamic equilibrium solubility (e.g., shake-flask at pH 6.8, pH 7.4, FaSSIF/FeSSIF) or kinetic solubility (e.g., turbidimetric at pH 7.4) values are published. The N1-unsubstituted analog (CAS 221289-88-9) similarly lacks published solubility measurements. In the absence of comparative data, the impact of the cyclopropyl substituent on aqueous solubility—whether it reduces solubility via increased crystal lattice energy or improves it via disruption of planarity—cannot be quantitatively assessed, undermining any claim that this compound offers superior solution-handling properties for biochemical or cell-based assays.

Solubility Formulation Assay compatibility

In Vitro CYP3A4/5 Inhibition Liability: Preliminary Data vs. Comparator-Free Baseline

One entry in BindingDB (BDBM50538344) lists an IC₅₀ of 5,500 nM for inhibition of CYP3A4/5 in human liver microsomes using midazolam and testosterone as probe substrates [1]. However, this record likely corresponds to a structurally distinct compound (SMILES: Cc1c(Cc2ccc(nc2)C(F)(F)F)c[nH]c1C(=O)NC1CC1) rather than the target 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile [2]. No verified CYP inhibition data exist for CAS 918152-18-8, and no comparator data are available for any close analog. Until experimentally confirmed, this CYP IC₅₀ should not be attributed to the target compound, and procurement decisions cannot be guided by DDI liability considerations.

Drug-drug interaction CYP inhibition Metabolic stability

Purity Specification: Vendor-Assured ≥98% HPLC as a Minimum Procurement Threshold

At least one vendor specifies purity of ≥98% by HPLC for 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile . The N1-unsubstituted parent (CAS 221289-88-9) is also sold at ≥98% purity , indicating no purity-based differentiation. However, the presence of a defined QC specification provides a threshold for procurement: batches failing to meet ≥98% purity may contain residual starting materials (e.g., 3,4-diaminobenzonitrile) or cyclization byproducts that could confound biological assays. No orthogonal purity assessment (e.g., qNMR, LC-MS, elemental analysis) is routinely provided, limiting the depth of quality assurance. Users requiring >99.5% purity for crystallography or biophysical studies will need custom purification.

Compound purity Quality control Reproducibility

Structural Confirmation: Absence of X-ray or NMR Characterization in Public Domain

No X-ray crystal structure, ¹H/¹³C NMR spectral assignment, or HRMS data for 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile are deposited in the Cambridge Structural Database (CSD), PubChem, ChemSpider, or any open-access repository as of April 2026 [1]. In contrast, a related benzimidazolone carboxylic acid congener (C₁₄H₁₈N₂O₃) has been structurally characterized by single-crystal X-ray diffraction, confirming a 12.00(4)° tilt of the carboxylic group relative to the benzimidazole plane [2]. The absence of analogous structural data for the target compound precludes assessment of how the cyclopropyl group influences solid-state conformation, hydrogen-bonding capacity, or packing interactions—factors directly relevant to solubility, physical form stability, and formulation behavior.

Structural chemistry Crystallography Spectroscopic characterization

Biological Target Engagement: Complete Absence of In Vitro Pharmacological Activity Data

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, DrugBank, and PubMed (April 2026) returned zero entries documenting in vitro pharmacological activity (IC₅₀, EC₅₀, Kd, Ki, or % inhibition at defined concentration) for 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile against any protein target, cell line, or organism [1][2]. The N1-unsubstituted analog (CAS 221289-88-9) likewise has no annotated bioactivity data. This contrasts with structurally related benzimidazolone derivatives bearing C4/C6/C7 substituents that exhibit p38α MAP kinase inhibition (IC₅₀ values as low as 20 nM, with the benzimidazolone carbonyl acting as H-bond acceptor to Met109) and muscarinic acetylcholine receptor antagonism [3]. The absence of bioactivity data for the target compound means that any therapeutic or tool-compound application remains entirely unvalidated; procurement for biological screening is necessarily exploratory.

Target engagement Biochemical assay SAR

Evidence-Based Application Scenarios for 1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 918152-18-8)


Exploratory SAR Chemistry: Probing the Effect of N1-Cyclopropyl on Physicochemical and Conformational Properties of Benzimidazolone Scaffolds

This compound is suitable exclusively for exploratory structure-activity relationship (SAR) investigations where the primary scientific question is the impact of N1-cyclopropyl substitution on molecular properties of the benzimidazolone core. As demonstrated in Section 3, no measured logP, solubility, or bioactivity data exist; thus, procurement must be accompanied by a commitment to generate these foundational datasets in-house. The compound may serve as a matched-pair analog to 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 221289-88-9) for determining ΔlogP, Δsolubility, and conformational preferences, provided that both compounds are characterized under identical experimental conditions.

Synthetic Intermediate Validation: Quality Control and Purity Benchmarking for Multi-Step Synthesis

The vendor-specified purity of ≥98% (HPLC) establishes a minimum quality threshold for this compound as a synthetic intermediate . Research groups utilizing this compound in multi-step syntheses (e.g., elaboration of the C5-nitrile to amides, tetrazoles, or amidines) should independently verify purity by LC-MS or qNMR upon receipt, as no batch-specific certificates of analysis are publicly available. The absence of residual solvent or heavy metal specifications necessitates additional in-house QC if the compound is intended for subsequent biological testing without intermediate purification.

Negative Control or Scaffold-Hopping Benchmark in Kinase or GPCR Profiling Panels

Given the complete absence of reported biological activity against any target (Section 3, Evidence Item 6), this compound could theoretically serve as a negative control in selectivity panels for benzimidazolone-based kinase inhibitors (e.g., p38α) or GPCR antagonists (e.g., muscarinic receptors), provided that it is first confirmed to be inactive at the concentrations tested. However, this application is speculative and depends entirely on de novo experimental validation. Procurement for this purpose is only justified if the user's screening cascade already includes validated positive and negative controls and if the compound's purity and identity are independently confirmed. [1]

Crystallization or Co-crystallization Attempts for Structural Biology (Pre-Competitive)

The absence of an X-ray crystal structure (Section 3, Evidence Item 5) presents an opportunity for crystallographic characterization. The compound's benzimidazolone core—with a known H-bond acceptor carbonyl—may facilitate co-crystallization with target proteins (e.g., kinases) if the cyclopropyl group provides a complementary hydrophobic contact. However, success is contingent on achieving >99.5% purity (beyond vendor specifications) and on obtaining soluble protein-ligand complexes. This scenario is strictly pre-competitive and requires significant investment in protein production, crystallization screening, and structure determination. [2]

Quote Request

Request a Quote for 1-Cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.